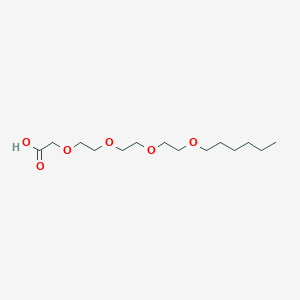
4-methyl-8-methylideneadamantan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a complex organic compound with the molecular formula C12H18O. It is also known by its synonym, 4-methyl-8-methylideneadamantan-2-ol. This compound is characterized by its tricyclic structure, which includes three interconnected rings, and it has a molecular weight of 178.275 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using various methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction typically requires elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has several scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity, including its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. studies suggest that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Adamantane: A tricyclic hydrocarbon with a similar structure but lacking the hydroxyl and methylene groups.
Tricyclo[3.3.1.13,7]decane: A tricyclic compound with a similar backbone but different functional groups.
Uniqueness
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its tricyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
122760-84-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-8-methylideneadamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |
InChI Key |
REINJUBMDBESCN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
Canonical SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
Key on ui other cas no. |
122760-84-3 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






silyl](/img/structure/B55129.png)








![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B55145.png)
